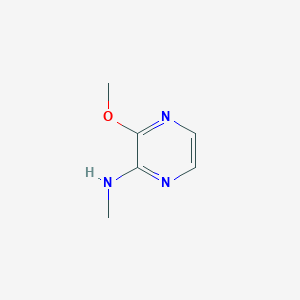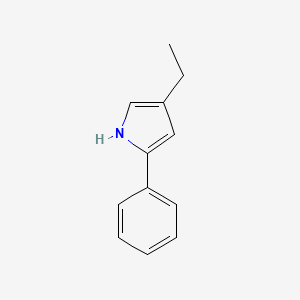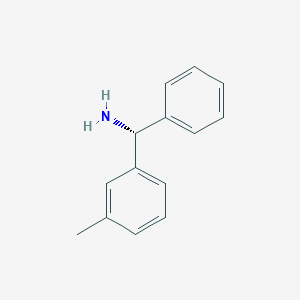
3-(Chloromethyl)-3-methylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-3-methylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylhex-1-ene typically involves the chloromethylation of 3-methylhex-1-ene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-3-methylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution: Formation of amines or ethers.
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-3-methylhex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Industrial Chemistry: Employed in the production of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-3-methylhex-1-ene involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)hex-1-ene: Lacks the methyl group at the third position.
3-(Bromomethyl)-3-methylhex-1-ene: Contains a bromomethyl group instead of a chloromethyl group.
3-(Chloromethyl)-3-methylpent-1-ene: Has a shorter carbon chain.
Uniqueness
3-(Chloromethyl)-3-methylhex-1-ene is unique due to the presence of both a chloromethyl group and a methyl group on the same carbon atom, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic applications.
Eigenschaften
Molekularformel |
C8H15Cl |
|---|---|
Molekulargewicht |
146.66 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-methylhex-1-ene |
InChI |
InChI=1S/C8H15Cl/c1-4-6-8(3,5-2)7-9/h5H,2,4,6-7H2,1,3H3 |
InChI-Schlüssel |
UBMKKHONCFHYCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CCl)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13147141.png)
![2,6-Dimethyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B13147143.png)


![[1,1'-Biphenyl]-2,2'-diol, 3,3'-bis(1,1-dimethylethyl)-5,5'-dimethyl-](/img/structure/B13147166.png)





![1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione](/img/structure/B13147201.png)
